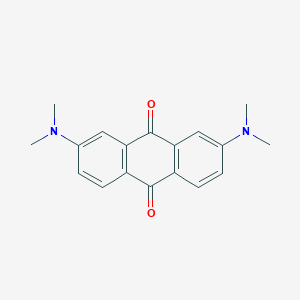
2,7-Bis(dimethylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(dimethylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two dimethylamino groups at the 2 and 7 positions and two ketone groups at the 9 and 10 positions on the anthracene ring. It has a molecular formula of C18H18N2O2 and a molecular weight of 294.3 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(dimethylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone with dimethylamine. One common method is the nucleophilic substitution reaction where anthraquinone is treated with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,7-Bis(dimethylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The compound exerts its effects primarily through interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, 2,7-Bis(dimethylamino)anthracene-9,10-dione can induce DNA damage and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase II complex, leading to the stabilization of the cleavable complex and preventing the relegation of DNA strands .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(dimethylamino)anthracene-9,10-dione
- 2,6-Bis(dimethylamino)anthracene-9,10-dione
- 1,5-Bis(dimethylamino)anthracene-9,10-dione
Uniqueness
2,7-Bis(dimethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific photophysical properties, such as in organic light-emitting diodes (OLEDs) and triplet-triplet annihilation upconversion systems .
Propiedades
Fórmula molecular |
C18H18N2O2 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
2,7-bis(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)11-5-7-13-15(9-11)18(22)16-10-12(20(3)4)6-8-14(16)17(13)21/h5-10H,1-4H3 |
Clave InChI |
GGDJVBQCEGNBFZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


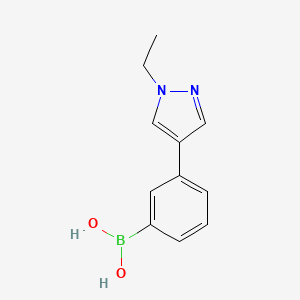
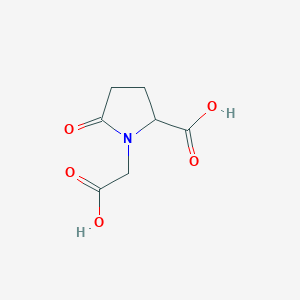

![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)
![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)
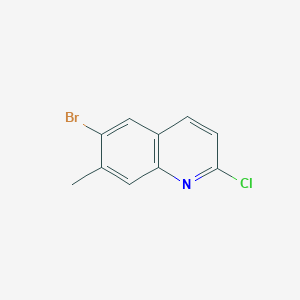
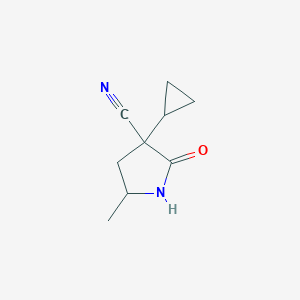
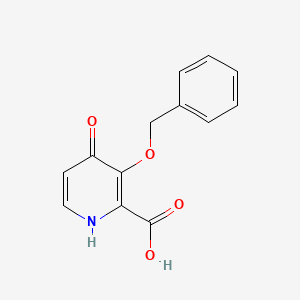
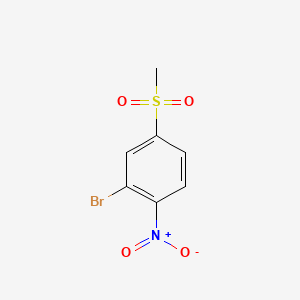
![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)
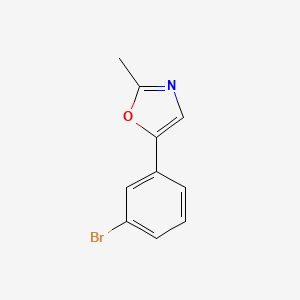

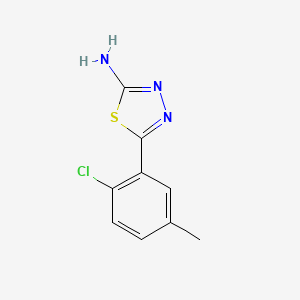
![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)
